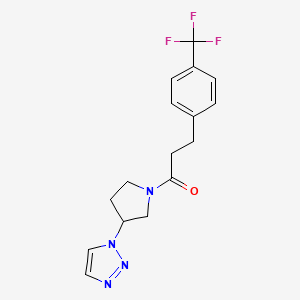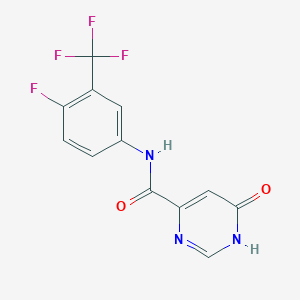
N-(4-Fluor-3-(trifluormethyl)phenyl)-6-hydroxypyrimidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C12H7F4N3O2 and its molecular weight is 301.201. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben Pyrazolderivate synthetisiert, die die Trifluormethylgruppe enthalten. Diese Verbindungen zeigen eine starke Wachstumshemmung gegen planktische grampositive Bakterien, darunter Methicillin-resistenter Staphylococcus aureus (MRSA) und Enterokokkenarten. Einige Leitverbindungen sind bakterizid und wirksam gegen MRSA-Persistenz. Bemerkenswert ist, dass die Verbindungen 11, 28 und 29 auch S. aureus-Biofilme angreifen.
- Anwendung: Die Synthese und Verwendung von TFMP-Derivaten findet sowohl in der Agrochemie als auch in der Pharmazie Anwendung. Diese Verbindungen tragen zur Entwicklung neuartiger Pestizide und Medikamente bei .
- Anwendung: 4-Fluor-3-(trifluormethyl)phenylisocyanat dient als Schlüsselzwischenprodukt bei der Synthese von Pyrazin- und Pyrimidinanalogen von Biarylaminen. Diese Analoga haben potentielle Anwendungen in der Wirkstoffforschung und Materialwissenschaft .
Antibakterielle Mittel
Agrochemie und Pharmaindustrie
Synthese von Biarylaminen und Pyrazinanalogen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, have been used in the synthesis of various organic compounds .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
The suzuki–miyaura coupling reactions, in which similar compounds are involved, play a crucial role in organic synthesis . This suggests that the compound might affect biochemical pathways related to the formation and modification of organic compounds.
Result of Action
Given its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that the compound might contribute to the formation and modification of organic compounds at the molecular level.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N3O2/c13-8-2-1-6(3-7(8)12(14,15)16)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCKIZCNHPLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=N2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
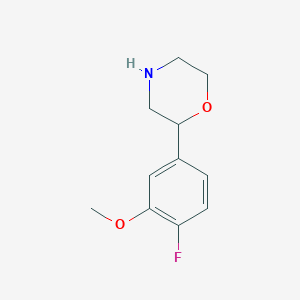



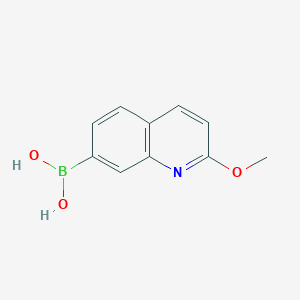
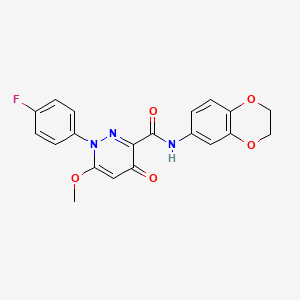
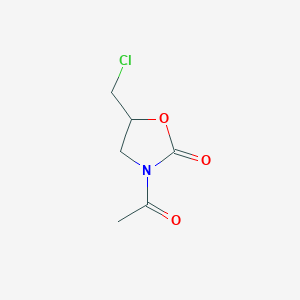
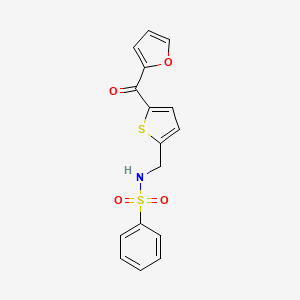
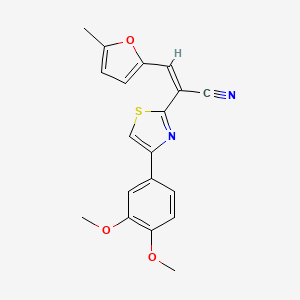

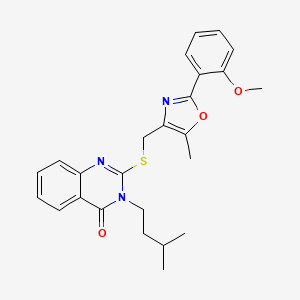
![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)
![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)
